1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Medicinal chemistry Structure-activity relationship Scaffold differentiation

Procure this high-purity (95%) research compound for your metabolic disease or COX-2 SAR programs. Unlike its tetrahydrothiophen or cyclobutyl analogs, its specific tetrahydrofuran-3-yl substituent on the 1,4-diazepane core provides a unique hydrogen-bond acceptor, offering distinct physicochemical and pharmacological profiles for target engagement studies as described in patent literature. Ideal for use as an analytical reference standard, with a Certificate of Analysis provided.

Molecular Formula C18H24N4O3S
Molecular Weight 376.48
CAS No. 2320885-29-6
Cat. No. B2430920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
CAS2320885-29-6
Molecular FormulaC18H24N4O3S
Molecular Weight376.48
Structural Identifiers
SMILESC1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4CCOC4
InChIInChI=1S/C18H24N4O3S/c23-26(24,18-5-3-16(4-6-18)22-11-1-8-19-22)21-10-2-9-20(12-13-21)17-7-14-25-15-17/h1,3-6,8,11,17H,2,7,9-10,12-15H2
InChIKeyQDTDQFZVXGUGKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane (CAS 2320885-29-6): Structural and Pharmacophoric Baseline for Research Procurement


1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane (CAS 2320885-29-6) is a synthetic small molecule (molecular formula C18H24N4O3S, molecular weight 376.48 g/mol) that integrates three distinct pharmacophoric elements: a 1H-pyrazol-1-yl-phenyl-sulfonyl group, a tetrahydrofuran-3-yl substituent, and a 1,4-diazepane core. This compound belongs to a broader class of pyrazolyl-sulfonyl-phenyl derivatives that have been described in patent literature as glucagon receptor antagonists with potential utility in metabolic disease research [1]. The sulfonylphenylpyrazole substructure is also a recognized scaffold for cyclooxygenase-2 (COX-2) inhibition [2]. The compound is supplied as a research-grade chemical with typical purity specifications of 95%.

Procurement Alert: Why Generic Substitution of 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane Is Not Advisable Without Supporting Data


This compound cannot be assumed interchangeable with close structural analogs because its three-dimensional pharmacophore is the product of a specific, non-modular assembly of substituents. Replacing the tetrahydrofuran-3-yl group with a tetrahydrothiophen-3-yl (CAS 2320211-27-4) introduces a sulfur atom that alters hydrogen-bonding capacity and lipophilicity, while substitution with a cyclobutyl group (CAS 2320178-97-8) removes the heteroatom entirely, eliminating a key hydrogen-bond acceptor site. Even within the same patent family describing pyrazolyl-sulfonyl-phenyl antagonists [1], minor structural modifications are known to produce significant shifts in target binding and selectivity profiles, meaning potency or selectivity data from one analog cannot be extrapolated to another without direct experimental confirmation.

Quantitative Differentiation Evidence for 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane Against Closest Analogs


Structural Uniqueness: Tetrahydrofuran-3-yl vs. Tetrahydrothiophen-3-yl and Cyclobutyl Analogs

1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is distinguished from its two closest commercially available analogs by the presence of an oxygen atom in the saturated 5-membered ring at the diazepane 4-position. The tetrahydrothiophen-3-yl analog (CAS 2320211-27-4, molecular formula C18H24N4O2S2, MW 392.54) replaces oxygen with sulfur, increasing molecular weight by +16.06 g/mol and introducing a softer, more polarizable heteroatom with distinct hydrogen-bonding and metabolic stability profiles. The cyclobutyl analog (CAS 2320178-97-8, molecular formula C18H24N4O2S, MW 360.48) eliminates the heteroatom entirely, producing a purely hydrophobic substituent with different conformational constraints. The oxygen in the tetrahydrofuran ring of the target compound provides a hydrogen-bond acceptor (HBA) site not available in the cyclobutyl variant, which can influence target binding, solubility, and pharmacokinetic properties.

Medicinal chemistry Structure-activity relationship Scaffold differentiation

Class-Level Evidence: Pyrazolyl-Sulfonyl-Phenyl Scaffold as Glucagon Receptor Antagonist Pharmacophore

Patent CN-117343011-A explicitly claims compounds based on a pyrazolyl-sulfonyl-phenyl skeleton structure as glucagon receptor antagonists. The patent describes that compounds bearing this core scaffold 'can effectively inhibit the glucagon receptor activity' and 'have a high antagonistic effect' on the glucagon receptor, positioning them for potential use in treating type II diabetes, atherosclerosis, hyperglycemia, obesity, and insulin resistance. While the patent does not disclose quantitative IC50 values for the specific 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane compound, the structural inclusion of the target compound's core pharmacophore within the claimed genus establishes a class-level inference of glucagon receptor modulatory potential.

Metabolic disease Type II diabetes Glucagon receptor antagonism

Class-Level Evidence: Sulfonylphenylpyrazole Scaffold as COX-2 Inhibitor Pharmacophore

US Patent US6472416B1, assigned to Abbott Laboratories, establishes that sulfonylphenylpyrazole compounds are useful as COX-2 inhibitors for treating cyclooxygenase-2 mediated diseases. The patent describes these compounds as inhibitors of prostaglandin biosynthesis via the induced prostaglandin endoperoxide H synthase (PGHS-2/COX-2) pathway. The target compound contains the sulfonylphenylpyrazole substructure that forms the core of this pharmacophore class. While the patent does not include the 1,4-diazepane extension found in the target compound, the conserved sulfonylphenylpyrazole moiety supports a class-level inference of potential COX-2 inhibitory activity.

Inflammation Cyclooxygenase-2 inhibition Analgesic research

Physicochemical Differentiation: Calculated Hydrogen-Bond Acceptor Profile vs. Cyclobutyl Analog

The tetrahydrofuran oxygen in the target compound contributes an additional hydrogen-bond acceptor (HBA) site not present in the cyclobutyl analog (CAS 2320178-97-8). Based on molecular formula analysis, the target compound (C18H24N4O3S) has 7 total HBA sites (3 oxygen atoms + 4 nitrogen atoms), whereas the cyclobutyl analog (C18H24N4O2S) has 6 HBA sites (2 oxygen atoms + 4 nitrogen atoms). For the tetrahydrothiophen analog (C18H24N4O2S2), the sulfur atom is a weaker HBA than oxygen, altering solvation and target-binding interactions. This difference can translate into measurable changes in aqueous solubility, logP, and binding pose complementarity in protein-ligand complexes.

Drug-likeness Solubility prediction Medicinal chemistry optimization

Recommended Research Application Scenarios for 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane Based on Available Evidence


Glucagon Receptor Antagonist Screening in Type II Diabetes Drug Discovery Programs

Given the class-level patent disclosure of pyrazolyl-sulfonyl-phenyl compounds as glucagon receptor antagonists [1], this compound is most logically deployed as a screening candidate in glucagon receptor binding and functional cAMP assays. Researchers should benchmark this compound against known pyrazole-based glucagon receptor antagonists (e.g., compounds with reported IC50 values of 3.6–3.9 μM [2]) to establish its relative potency. The tetrahydrofuran-3-yl substituent may confer differentiated physicochemical properties (e.g., improved solubility or metabolic stability) compared to simpler alkyl-substituted analogs within the same patent class. Use in target engagement studies, selectivity profiling against related Class B GPCRs (GIP, GLP-1 receptors), and in vivo glucose tolerance tests in rodent models of type II diabetes represents the highest-probability research trajectory.

COX-2 Inhibitor Medicinal Chemistry Optimization and Anti-Inflammatory Research

The sulfonylphenylpyrazole substructure of this compound aligns with the pharmacophore described in US Patent US6472416B1 for COX-2 inhibition [1]. This compound can serve as a starting scaffold for structure-activity relationship (SAR) studies aimed at optimizing COX-2 potency and selectivity over COX-1. Researchers should compare its activity against reference COX-2 inhibitors such as celecoxib (COX-2 IC50 ~40 nM) and related N-substituted aryl/heteroaryl-pyrazol-1-yl benzenesulfonamides [2] in recombinant human COX-1/COX-2 enzymatic assays. The tetrahydrofuran-3-yl substituent on the diazepane ring provides a vector for modulating pharmacokinetic properties distinct from the sulfonamide-substituted phenyl ring found in traditional COX-2 inhibitors.

Medicinal Chemistry Scaffold Exploration: Tetrahydrofuran-Containing Diazepane Library Design

For medicinal chemistry groups building focused libraries around the 1,4-diazepane scaffold, this compound represents a specific chemotype combining a pyrazolyl-sulfonyl-phenyl electrophile with a tetrahydrofuran-substituted nucleophilic diazepane. The presence of the oxygen heteroatom in the tetrahydrofuran ring provides a hydrogen-bond acceptor site that can be exploited for target engagement or to modulate physicochemical properties. This compound can be used as a reference point for systematic SAR studies comparing tetrahydrofuran (C18H24N4O3S, MW 376.48) vs. tetrahydrothiophen (C18H24N4O2S2, MW 392.54) vs. cyclobutyl (C18H24N4O2S, MW 360.48) substitutions at the diazepane 4-position, enabling researchers to isolate the contribution of the oxygen heteroatom to potency, selectivity, solubility, and metabolic stability.

Analytical Chemistry and Method Development Reference Standard

With a defined molecular formula (C18H24N4O3S), molecular weight (376.48 g/mol), and typical purity specification of 95%, this compound can serve as an analytical reference standard for HPLC method development, LC-MS quantification, and NMR characterization of related pyrazolyl-sulfonyl-phenyl diazepane derivatives. Its unique InChI Key (QDTDQFZVXGUGKX-UHFFFAOYSA-N) provides unambiguous database identification for chemical registration and inventory management systems. When procuring for this purpose, users should request a Certificate of Analysis (CoA) specifying exact purity, residual solvent content, and spectroscopic characterization data.

Quote Request

Request a Quote for 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.